3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-6-benzo[1,3]dioxol-5-yl-thieno[2,3-b]pyridine-2-carboxylic acid amide is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-benzo[1,3]dioxol-5-yl-thieno[2,3-b]pyridine-2-carboxylic acid amide typically involves multiple steps, including the formation of the thieno[2,3-b]pyridine core and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to construct the core structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-benzo[1,3]dioxol-5-yl-thieno[2,3-b]pyridine-2-carboxylic acid amide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-6-benzo[1,3]dioxol-5-yl-thieno[2,3-b]pyridine-2-carboxylic acid amide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved can include signal transduction cascades that regulate cell growth, apoptosis, or immune responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-6-benzo[1,3]dioxol-5-yl-thieno[2,3-b]pyridine-2-carboxylic acid amide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11N3O3S |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H11N3O3S/c16-12-8-2-3-9(18-15(8)22-13(12)14(17)19)7-1-4-10-11(5-7)21-6-20-10/h1-5H,6,16H2,(H2,17,19) |
InChI Key |
SCWREMHUUHLWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)C(=C(S4)C(=O)N)N |
Origin of Product |
United States |
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